molecular formula C19H27N3O B2516622 N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 921894-77-1

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2516622
CAS RN: 921894-77-1
M. Wt: 313.445
InChI Key: OSLFOSSNWNAEKG-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has been found to be a potent agonist of the mu-opioid receptor and has been used in scientific research for its analgesic properties.

Mechanism of Action

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide acts as a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. When this compound binds to the mu-opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
This compound has been found to produce analgesia in animal models of pain. It has also been found to produce respiratory depression, which is a common side effect of opioid analgesics. In addition, it has been found to produce sedation and hypothermia.

Advantages and Limitations for Lab Experiments

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide has several advantages for use in lab experiments. It is a potent mu-opioid receptor agonist, which makes it useful in the study of pain pathways and the development of new analgesics. It is also relatively easy to synthesize and purify. However, there are also limitations to its use. It has been found to produce respiratory depression, which can be dangerous in high doses. In addition, it has been found to produce tolerance and dependence, which can complicate its use in long-term studies.

Future Directions

There are several future directions for the study of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide. One area of research is the development of new analgesics based on the structure of this compound. Another area of research is the study of the mechanisms of opioid tolerance and dependence. Finally, there is a need for further research into the safety and efficacy of this compound in humans, as most of the studies to date have been conducted in animal models.

Synthesis Methods

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide is synthesized from 2-(1-methylindolin-5-yl)ethanamine and cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.

Scientific Research Applications

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopropanecarboxamide has been used in scientific research as an analgesic and in the study of opioid receptors. It has been found to be a potent mu-opioid receptor agonist, which makes it useful in the study of pain pathways and the development of new analgesics. It has also been used in the study of opioid tolerance and dependence.

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-21-11-8-16-12-15(6-7-17(16)21)18(22-9-2-3-10-22)13-20-19(23)14-4-5-14/h6-7,12,14,18H,2-5,8-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLFOSSNWNAEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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